molecular formula C9H10N2S B045407 6,7-Dimethyl-1H-benzo[D]imidazole-2-thiol CAS No. 116643-17-5

6,7-Dimethyl-1H-benzo[D]imidazole-2-thiol

Cat. No. B045407
M. Wt: 178.26 g/mol
InChI Key: PZCZKNDMOKQRTR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6,7-Dimethyl-1H-benzo[d]imidazole-2-thiol and related compounds involves various chemical reactions. For instance, one method utilizes 2,6-dimethylpyridinium trinitromethanide as a novel nanostructured molten salt and green catalyst for the efficient synthesis of tetrasubstituted imidazole derivatives, highlighting effective catalysis and excellent cost-effectiveness (Zolfigol et al., 2015). Another approach discusses the phase-based chemoselective reaction of 2-mercaptobenzo[d]imidazole intermediates to construct alkoxy/thioalkoxy benzo[d]imidazoles and 2-thione benzo[d]imidazoles (Yoon, Yang, & Gong, 2017).

Molecular Structure Analysis

The molecular structure of 6,7-Dimethyl-1H-benzo[d]imidazole-2-thiol and its derivatives has been characterized through various spectroscopic techniques. Studies have employed IR, NMR, XRD, SEM, TEM, TG, and DTG analyses to fully characterize the molecular structure and confirm the synthesis of the desired compounds (Zolfigol et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of 6,7-Dimethyl-1H-benzo[d]imidazole-2-thiol includes its participation in various chemical reactions, such as cross-coupling reactions catalyzed by transition metals like copper and palladium. These reactions are pivotal for the preparation of N-fused benzo[4,5]imidazo[2,1-b]thiazole derivatives, demonstrating the compound's versatility in synthesizing diverse chemical structures (Shen et al., 2017).

Physical Properties Analysis

Physical properties such as solubility, melting point, and boiling point are crucial for understanding the behavior of 6,7-Dimethyl-1H-benzo[d]imidazole-2-thiol under various conditions. These properties are determined by experimental methods and are essential for the compound's application in chemical synthesis and material science.

Chemical Properties Analysis

The chemical properties of 6,7-Dimethyl-1H-benzo[d]imidazole-2-thiol, including its reactivity towards different chemical reagents, stability under various conditions, and its potential as a catalyst or reactant in organic synthesis, are of significant interest. The compound's behavior in reactions, such as its role in catalyzing the synthesis of benzo[d]imidazo[2,1-b]thiazole through aerobic oxidative cyclization, highlights its chemical versatility (Mishra et al., 2014).

Scientific Research Applications

  • Scientific Field : Organic Chemistry and Medicinal Chemistry .
  • Summary of Application : Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are utilized in a diverse range of applications, such as traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .
  • Methods of Application or Experimental Procedures : The synthesis of imidazoles often involves the formation of bonds during the formation of the imidazole . For example, Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles .
  • Results or Outcomes Obtained : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
  • Scientific Field : Material Science .
  • Summary of Application : Imidazoles are used in the development of dyes for solar cells and other optical applications . They are also used in the creation of functional materials .
  • Methods of Application or Experimental Procedures : The synthesis of imidazoles often involves the formation of bonds during the formation of the imidazole . For example, Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles .
  • Results or Outcomes Obtained : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
  • Scientific Field : Material Science .
  • Summary of Application : Imidazoles are used in the development of dyes for solar cells and other optical applications . They are also used in the creation of functional materials .
  • Methods of Application or Experimental Procedures : The synthesis of imidazoles often involves the formation of bonds during the formation of the imidazole . For example, Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles .
  • Results or Outcomes Obtained : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

properties

IUPAC Name

4,5-dimethyl-1,3-dihydrobenzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c1-5-3-4-7-8(6(5)2)11-9(12)10-7/h3-4H,1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCZKNDMOKQRTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=S)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethyl-1H-benzo[D]imidazole-2-thiol

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